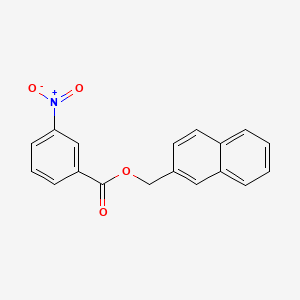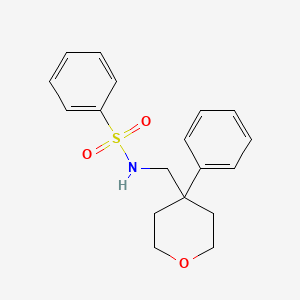![molecular formula C13H12F2N2O4S2 B5841470 2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B5841470.png)
2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₁₂F₂N₂O₄S₂ It is characterized by the presence of two fluorine atoms, a methylsulfamoyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of the sulfonamide group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The choice of reagents and reaction conditions can be tailored to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,5-Difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-5-methyl-N-[3-(methylsulfinyl)phenyl]benzenesulfonamide: Similar in structure but with different substitution patterns.
2,5-Difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide: Contains a trifluoromethoxy group instead of a methylsulfamoyl group.
Uniqueness
2,5-Difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methylsulfamoyl group
Propiedades
IUPAC Name |
2,5-difluoro-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S2/c1-16-22(18,19)11-5-3-10(4-6-11)17-23(20,21)13-8-9(14)2-7-12(13)15/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMQYQVWULTIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5841392.png)

![5-tert-butyl-2-{[(2-carboxyphenyl)thio]methyl}-3-furoic acid](/img/structure/B5841404.png)
![1-Naphthalen-2-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5841405.png)
![2-(2-furyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5841414.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5841420.png)
![3-allyl-2-(benzylthio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5841426.png)


![Ethyl 4-{[(thiophen-2-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B5841447.png)
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5841478.png)
![5-(4-Chlorophenyl)-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B5841483.png)

